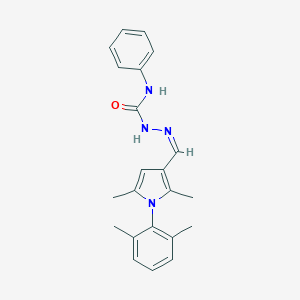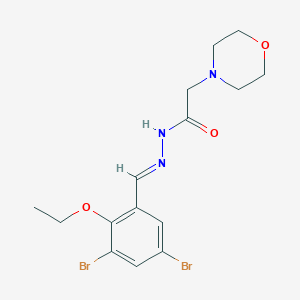![molecular formula C29H21N3O4 B302302 N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302302.png)
N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide, also known as CBN-001, is a novel small molecule compound that has gained significant attention in the scientific community due to its potential applications in various fields. CBN-001 is a synthetic derivative of naphtho[2,1-b]furan-2-carbohydrazide and has been shown to exhibit promising pharmacological properties.
Mécanisme D'action
The exact mechanism of action of N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is not fully understood. However, it has been proposed that this compound exerts its pharmacological effects by modulating various signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory activities. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. In the brain, this compound protects neurons against oxidative stress and reduces inflammation. Inflammatory diseases, such as arthritis and colitis, have also been shown to be attenuated by this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide is its potent pharmacological activity against cancer cells, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to exhibit neuroprotective and anti-inflammatory activities, making it a potential therapeutic agent for various neurological and inflammatory diseases. However, one of the limitations of this compound is its low solubility in water, which can limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the research and development of N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide. One potential direction is to further investigate the mechanism of action of this compound and identify the specific signaling pathways that are modulated by this compound. Additionally, the potential use of this compound in combination with other anti-cancer agents could be explored to enhance its anti-cancer activity. Furthermore, the development of more water-soluble derivatives of this compound could expand its use in various experimental settings. Overall, the potential applications of this compound in various fields make it a promising candidate for further research and development.
Méthodes De Synthèse
The synthesis of N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide involves a series of chemical reactions, including the condensation of 4-[(2-cyanobenzyl)oxy]-3-methoxybenzaldehyde with naphtho[2,1-b]furan-2-carbohydrazide in the presence of a suitable catalyst. The resulting compound is then purified through various techniques, such as column chromatography and recrystallization, to obtain a pure form of this compound.
Applications De Recherche Scientifique
N'-{4-[(2-cyanobenzyl)oxy]-3-methoxybenzylidene}naphtho[2,1-b]furan-2-carbohydrazide has been extensively studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and prostate cancer cells. In neuroprotection, this compound has been shown to protect neurons against oxidative stress and reduce inflammation in the brain. In anti-inflammatory therapy, this compound has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propriétés
Formule moléculaire |
C29H21N3O4 |
|---|---|
Poids moléculaire |
475.5 g/mol |
Nom IUPAC |
N-[(E)-[4-[(2-cyanophenyl)methoxy]-3-methoxyphenyl]methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H21N3O4/c1-34-27-14-19(10-12-26(27)35-18-22-8-3-2-7-21(22)16-30)17-31-32-29(33)28-15-24-23-9-5-4-6-20(23)11-13-25(24)36-28/h2-15,17H,18H2,1H3,(H,32,33)/b31-17+ |
Clé InChI |
KMWCMUHBVLPNLJ-KBVAKVRCSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5C#N |
SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5C#N |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43)OCC5=CC=CC=C5C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-3-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302219.png)
![Methyl 3-{5-[2-(anilinocarbonyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302220.png)
![2-chloro-4-{5-[(E)-{2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]hydrazinylidene}methyl]furan-2-yl}benzoic acid](/img/structure/B302222.png)
![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)

![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![N-[(Z)-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]methylideneamino]pyridine-4-carboxamide](/img/structure/B302232.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![N'-{2-chloro-5-nitrobenzylidene}-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}acetohydrazide](/img/structure/B302239.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-chloro-5-methoxybenzylidene}-2-(4-morpholinyl)acetohydrazide](/img/structure/B302241.png)